6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluorine atom at the 6th position, a methoxy group attached to a benzene sulfonyl moiety at the 3rd position, and a chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluorochromone and 4-methoxybenzenesulfonyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline
- 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Uniqueness
6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both fluorine and methoxybenzenesulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFBKPLKIVNMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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